An In-depth Technical Guide to 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester: Chemical Properties and Applications
An In-depth Technical Guide to 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is a blue fluorescent labeling reagent widely utilized in biological research and drug development.[1][2] As an amine-reactive derivative of 7-hydroxycoumarin-3-carboxylic acid, it readily conjugates to primary amines on proteins, peptides, nucleic acids, and other biomolecules to form stable amide bonds.[3][4][5] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visualizations of key processes to facilitate its effective application in the laboratory.
Core Chemical Properties
A thorough understanding of the physicochemical and spectral properties of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is crucial for its successful implementation in experimental design. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉NO₇ | [6] |
| Molecular Weight | 303.22 g/mol | [3][6] |
| CAS Number | 134471-24-2 | [6][7] |
| Appearance | Off-white to yellow solid | [7][8] |
| Excitation Wavelength (λex) | 352 - 386 nm | [8] |
| Emission Wavelength (λem) | 407 - 448 nm (in 0.1 M Tris, pH 9.0) | [8] |
| Solubility | Soluble in DMF and DMSO | [7][8] |
| pKa | 7.09 ± 0.20 (most acidic) | [7] |
| Storage Conditions | -20°C, protected from light and moisture | [7] |
Reaction Mechanism and Experimental Protocols
The primary application of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester is the covalent labeling of primary amines. The N-succinimidyl ester group reacts with the nucleophilic amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]
Detailed Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester to a typical IgG antibody. Optimization may be required for other proteins or molecules.
Materials:
-
7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester
-
Protein to be labeled (e.g., IgG antibody)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0 (or other amine-free buffer such as PBS, with pH adjusted)[4][9]
-
Purification column (e.g., Sephadex G-25) or dialysis membrane[4][10]
-
Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Prepare a stock solution of the dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[12] This solution should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9] Alternatively, the reaction can be carried out at 4°C for a longer duration (e.g., overnight) for sensitive proteins.[5]
-
-
Reaction Quenching (Optional):
-
To terminate the labeling reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated using the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a cryoprotectant such as glycerol may be beneficial for frozen storage.
-
Visualizations
To further clarify the chemical processes and workflow, the following diagrams are provided.
Caption: Reaction of 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester with a primary amine.
Caption: Experimental workflow for protein labeling with 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester.
Caption: Signaling pathway for the application of a labeled molecule in a biological system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. N-Succinimidyl 7-hydroxycoumarin-3-carboxylate | TargetMol [targetmol.com]
- 4. biotium.com [biotium.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. 7-Hydroxycoumarin-3-carboxylic acid N-succinimidyl ester | C14H9NO7 | CID 5706554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-HYDROXYCOUMARIN-3-CARBOXYLIC ACID N-SUCCINIMIDYL ESTER | 134471-24-2 [m.chemicalbook.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
